molecular formula C6H8BrF3O B2426594 3-Bromo-1,1,1-trifluoro-hexan-2-one CAS No. 238407-03-9

3-Bromo-1,1,1-trifluoro-hexan-2-one

Cat. No.: B2426594
CAS No.: 238407-03-9
M. Wt: 233.028
InChI Key: XTTILTJDSVPWAX-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoro-hexan-2-one is an organic compound with the molecular formula C6H8BrF3O and a molecular weight of 233.03 g/mol . It is a halogenated ketone, characterized by the presence of bromine and trifluoromethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1,1-trifluoro-hexan-2-one can be synthesized through the hydrolysis and decarboxylation of 2-bromo-4,4,4-trifluoroethyl acetoacetate using sulfuric acid as a catalyst . The optimal conditions for this synthesis involve reacting the starting material with trifluoroacetic acid in a 1:1.5 molar ratio, adding the mixture to a 30% sulfuric acid solution, and maintaining the reaction temperature at approximately 100°C for 8 hours. This method yields the product with an approximate efficiency of 68.1% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale adaptation of laboratory procedures, ensuring higher yields and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1-trifluoro-hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1,1,1-trifluoro-hexan-2-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trifluoro-hexan-2-one involves its reactivity with nucleophiles due to the electron-withdrawing effects of the trifluoromethyl and bromine groups. This reactivity facilitates the formation of various derivatives through nucleophilic substitution and condensation reactions . The compound’s molecular targets and pathways are primarily related to its role as a synthetic intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1,1,1-trifluoro-hexan-2-one is unique due to its specific combination of bromine and trifluoromethyl groups, which impart distinct reactivity and stability compared to other halogenated ketones.

Properties

IUPAC Name

3-bromo-1,1,1-trifluorohexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3O/c1-2-3-4(7)5(11)6(8,9)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTILTJDSVPWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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